4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine
Overview
Description
4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorobenzenesulfonyl group, a piperazine ring, and a pyrimidine core. Its molecular formula is C18H24ClN5O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine to form 4-(4-chlorobenzenesulfonyl)piperazine. This intermediate is then reacted with 2-methyl-6-chloropyrimidine in the presence of a base to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions. The use of automated reactors and precise temperature and pressure controls ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may bind to a receptor, blocking its interaction with other molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]benzonitrile
- 4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid
- 4-Chloro-6-(4-{4-[4-(Methylsulfonyl)benzyl]piperazin-1-yl}-1H-pyrimidine)
Uniqueness
4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-piperidin-1-ylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN5O2S/c1-16-22-19(24-9-3-2-4-10-24)15-20(23-16)25-11-13-26(14-12-25)29(27,28)18-7-5-17(21)6-8-18/h5-8,15H,2-4,9-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSDCCWSNYPFKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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